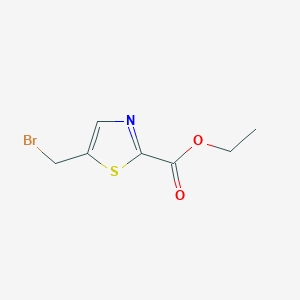

Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBFCSKCPCZCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677794 | |

| Record name | Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960235-24-9 | |

| Record name | Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(bromomethyl)thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Synthesis Guide: Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Executive Summary & Compound Profile

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS: 960235-24-9) is a critical heterocyclic building block in medicinal chemistry, widely utilized as an intermediate for protease inhibitors, kinase inhibitors, and anti-infective agents.[1][2][3] Its thiazole core serves as a bioisostere for aromatic rings, while the reactive bromomethyl group allows for facile nucleophilic substitution, enabling the attachment of diverse pharmacophores.[2]

This technical guide details the most robust synthetic pathway: a de novo Hantzsch thiazole synthesis followed by a Wohl-Ziegler radical bromination .[1][2] This route is preferred for its scalability, regiochemical fidelity, and the commercial availability of starting materials.

Compound Identification

| Property | Detail |

| IUPAC Name | Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate |

| CAS Number | 960235-24-9 |

| Molecular Formula | C |

| Molecular Weight | 250.11 g/mol |

| SMILES | CCOC(=O)C1=NC=C(S1)CBr |

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary stages: functionalization of the methyl group and construction of the thiazole ring.

Figure 1: Retrosynthetic disconnection showing the linear assembly from ethyl thiooxamate and 2-bromopropionaldehyde.

Detailed Synthesis Pathway[1][2][5]

Stage 1: Hantzsch Thiazole Synthesis

The formation of the thiazole ring is achieved via the condensation of ethyl thiooxamate with 2-bromopropionaldehyde .[1][2] This reaction is highly regioselective: the sulfur atom of the thioamide attacks the electrophilic

Reaction Scheme

Ethyl Thiooxamate + 2-Bromopropionaldehyde

Experimental Protocol

-

Reagent Preparation : If ethyl thiooxamate (CAS 16982-21-1) is not commercially available, it can be synthesized by reacting ethyl cyanoformate with hydrogen sulfide in the presence of diethylamine [1].[2]

-

Setup : Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution : Dissolve 13.3 g (100 mmol) of ethyl thiooxamate in 150 mL of anhydrous ethanol.

-

Addition : Add 13.7 g (100 mmol) of 2-bromopropionaldehyde (CAS 19967-57-8) dropwise over 20 minutes at room temperature.

-

Cyclization : Heat the mixture to reflux (78 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Neutralize the residue with saturated aqueous NaHCO

. -

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous Na

SO

-

-

Purification : Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield Ethyl 5-methylthiazole-2-carboxylate as a pale yellow solid/oil.

Key Intermediate Data (Ethyl 5-methylthiazole-2-carboxylate):

Stage 2: Wohl-Ziegler Radical Bromination

The functionalization of the C5-methyl group is performed using N-Bromosuccinimide (NBS) initiated by AIBN or Benzoyl Peroxide.[1][2] This step requires strictly anhydrous conditions to prevent hydrolysis.

Reaction Scheme

Ethyl 5-methylthiazole-2-carboxylate + NBS

Experimental Protocol

-

Setup : Use a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and argon balloon.

-

Reactants : Suspend 8.56 g (50 mmol) of Ethyl 5-methylthiazole-2-carboxylate and 9.79 g (55 mmol, 1.1 eq) of recrystallized NBS in 100 mL of anhydrous solvent.

-

Green Chemistry Note: While Carbon Tetrachloride (CCl

) is the classic solvent, Trifluorotoluene (PhCF

-

-

Initiation : Add 410 mg (2.5 mmol, 5 mol%) of AIBN (Azobisisobutyronitrile).

-

Reaction : Heat the mixture to reflux. The reaction is often initiated by a high-intensity visible light source (halogen lamp) or simply by thermal activation.[1]

-

Observation: The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.

-

-

Duration : Reflux for 3–5 hours. Monitor by TLC; the product will be slightly less polar than the starting material.

-

Workup :

-

Cool the mixture to 0 °C to precipitate succinimide completely.

-

Filter off the succinimide solid.

-

Wash the filtrate with water (2 x 30 mL) to remove traces of succinimide.

-

Dry over MgSO

and concentrate in vacuo.

-

-

Purification : The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via rapid column chromatography (SiO

, Hexane:EtOAc 9:1).

Reaction Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete condensation or hydrolysis of aldehyde.[1][2] | Ensure anhydrous ethanol is used. Add molecular sieves to the reaction to scavenge water. |

| Polybromination in Step 2 | Excess NBS or prolonged reaction time.[1] | Use strictly 1.05–1.1 equivalents of NBS. Stop reaction immediately upon consumption of starting material. |

| Incomplete Bromination | "Wet" solvent quenching the radical chain. | Distill solvent over CaH |

| Product Instability | Hydrolysis of bromomethyl group. | Store the final product under inert gas (Argon) at -20 °C. Avoid prolonged exposure to silica gel. |

Safety & Handling (E-E-A-T)

-

Lachrymator Warning: Bromomethyl thiazoles are potent lachrymators (tear agents) and alkylating agents. All operations, especially the workup of Step 2, must be conducted in a well-ventilated fume hood.[2]

-

NBS Hazards: NBS is an irritant and can react violently with amines.[2]

-

Solvent Safety: If using Benzene (carcinogen) or CCl

(toxic, ozone-depleting), adhere to strict EHS protocols.[1][2] Trifluorotoluene is a recommended safer alternative.

References

-

BenchChem.

-Haloketones. (2025).[5][6] -

PubChem. Ethyl 5-(bromomethyl)thiazole-2-carboxylate (Compound Summary). National Library of Medicine. [1]

-

Biosynth. Ethyl 5-(bromomethyl)thiazole-2-carboxylate Product Page.[1]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Radical Reactions.

-

LookChem. 2-Bromopropionaldehyde CAS 19967-57-8 Properties and Synthesis.[1]

-

ChemicalBook. Ethyl 5-methylthiazole-2-carboxylate CAS 58334-08-0.[1][2][4][1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. ETHYL 5-METHYLTHIAZOLE-2-CARBOXYLATE | 58334-08-0 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to Ethyl 5-(bromomethyl)thiazole-2-carboxylate

For Immediate Release

In the intricate landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. This technical guide offers an in-depth analysis of Ethyl 5-(bromomethyl)thiazole-2-carboxylate, a key intermediate in the development of cutting-edge drug candidates. With a focus on its commercial availability, safe handling, and critical role in synthetic chemistry, this document serves as an essential resource for researchers, chemists, and procurement specialists in the pharmaceutical industry.

Introduction: A Versatile Heterocyclic Building Block

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS No. 960235-24-9) is a substituted thiazole derivative that has emerged as a valuable reagent in medicinal chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and an ethyl ester, makes it an ideal synthon for introducing the thiazole moiety into more complex molecular architectures. This heterocycle is particularly significant in the synthesis of compounds targeting inflammatory and metabolic diseases, positioning it as a molecule of high interest for drug discovery programs.

Commercial Landscape: Sourcing and Procurement

A reliable supply of high-quality starting materials is the foundation of any successful drug development campaign. Several reputable chemical suppliers offer Ethyl 5-(bromomethyl)thiazole-2-carboxylate, and the selection of a vendor should be based on a careful evaluation of purity, available quantities, lead times, and cost. The following table provides a comparative overview of prominent suppliers.

| Supplier | Purity | Available Quantities | Lead Time |

| Biosynth | Information not readily available | 500 mg | 3-4 weeks |

| CymitQuimica | Information not readily available | Inquire for details | Inquire for details |

| Alfa Chemistry | ≥ 96% | Inquire for details | Inquire for details |

| Accela ChemBio | Information not readily available | Inquire for details | Inquire for details |

| Amerigo Scientific | Information not readily available | Inquire for details | Inquire for details |

Note: The information presented is based on publicly available data and is subject to change. Researchers are advised to contact the suppliers directly for the most current product specifications, pricing, and availability.

Safety, Handling, and Storage: A Prudent Approach

The safe handling of all chemical reagents is a critical aspect of laboratory practice. While a comprehensive Safety Data Sheet (SDS) should be consulted before use, the following general guidelines are recommended for Ethyl 5-(bromomethyl)thiazole-2-carboxylate:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -4°C for long-term stability.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Synthetic Applications: A Gateway to Novel Therapeutics

The utility of Ethyl 5-(bromomethyl)thiazole-2-carboxylate is prominently demonstrated in its application as a key intermediate in the synthesis of innovative drug candidates. Its ability to undergo nucleophilic substitution at the bromomethyl position allows for the facile introduction of various functional groups and the construction of complex molecular scaffolds.

Synthesis of MRGPRX2 Antagonists for Inflammatory Disorders

Mas-related G protein-coupled receptor X2 (MRGPRX2) has been identified as a key player in inflammatory responses. The development of antagonists for this receptor holds promise for the treatment of conditions such as atopic dermatitis and rosacea. Patent literature reveals the use of Ethyl 5-(bromomethyl)thiazole-2-carboxylate in the synthesis of potent MRGPRX2 antagonists.[1]

The general synthetic approach involves the reaction of Ethyl 5-(bromomethyl)thiazole-2-carboxylate with a suitable nucleophile, often an amine or a phenol, to form a new carbon-nitrogen or carbon-oxygen bond. This is a critical step in assembling the final drug molecule.

Experimental Protocol: Illustrative Synthesis of a Thiazole-based Intermediate

This protocol is a generalized representation based on patent literature and should be adapted and optimized for specific target molecules.

-

Reaction Setup: To a solution of the desired amine or phenol (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Addition of Electrophile: Slowly add a solution of Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 4-12 hours or until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired thiazole derivative.

Caption: Synthetic workflow for the alkylation of amines or phenols with Ethyl 5-(bromomethyl)thiazole-2-carboxylate.

Role in the Development of GLP-1 Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The chemical literature indicates that Ethyl 5-(bromomethyl)thiazole-2-carboxylate can serve as a precursor in the multi-step synthesis of complex heterocyclic systems that form the core of some GLP-1 agonists. The thiazole ring in these molecules often plays a crucial role in binding to the target receptor.

The synthetic strategies employed in this context are often more complex, involving multiple steps to elaborate the final drug molecule. However, the initial incorporation of the thiazole moiety frequently relies on the reactivity of the bromomethyl group.

Caption: Multi-step synthesis pathway illustrating the use of the title compound in developing GLP-1 agonists.

Conclusion

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is a high-value building block for the synthesis of complex and biologically active molecules. Its commercial availability, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists. A thorough understanding of its sourcing, safe handling, and diverse synthetic applications is crucial for accelerating the discovery and development of next-generation therapeutics. Researchers are encouraged to consult the primary literature and supplier documentation to ensure the successful and safe implementation of this important reagent in their research endeavors.

References

- Google Patents. (2021). WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders.

- Google Patents. (2022). WO2022042691A1 - Heterocyclic glp-1 agonists.

- Google Patents. (2022). EP4054554A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders.

-

Accela ChemBio Inc. (n.d.). Ethyl 5-(bromomethyl)thiazole-2-carboxylate. Retrieved February 3, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 5-(Bromomethyl)thiazole-2-carboxylate. Retrieved February 3, 2026, from [Link]

Sources

"Ethyl 5-(bromomethyl)thiazole-2-carboxylate" literature review

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, experimental reproducibility, and data-driven decision-making.

Strategic Intermediate for Medicinal Chemistry & Fragment-Based Drug Design

Executive Summary

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS 960235-24-9) represents a "privileged scaffold" intermediate in modern drug discovery. Unlike simple alkyl halides, this compound offers a trifunctional core:

-

Electrophilic Bromomethyl Group: A highly reactive site for SN2 functionalization, enabling the attachment of pharmacophores via methylene linkers.

-

Thiazole Heterocycle: A bioisostere for pyridine or benzene, improving aqueous solubility and metabolic stability (logP modulation).

-

C2-Ester Handle: A masked carboxylic acid suitable for further diversification (amidation, hydrolysis) or heterocycle formation.

This guide details the synthesis, stability, and application of this core, specifically focusing on its role in developing antagonists for MrgprX2 (inflammatory disorders) and GLP-1 agonists (metabolic diseases).

Chemical Profile & Physical Properties[1][2]

| Property | Data | Notes |

| IUPAC Name | Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |

| CAS Number | 960235-24-9 | Verified |

| Molecular Formula | C₇H₈BrNO₂S | |

| Molecular Weight | 250.11 g/mol | |

| Physical State | Colorless to pale yellow oil / Low-melting solid | Tends to solidify upon storage at -20°C |

| Solubility | DCM, EtOAc, THF, DMSO | Hydrolyzes slowly in water |

| ¹H NMR (DMSO-d₆) | δ 8.14 (s, 1H), 5.10 (d, 2H), 4.37 (q, 2H), 1.32 (t, 3H) | Characteristic deshielded CH₂Br signal at 5.10 ppm [1] |

| Stability | Moisture Sensitive, Light Sensitive | Store under Argon/Nitrogen at <4°C |

Synthetic Architecture

The synthesis of Ethyl 5-(bromomethyl)thiazole-2-carboxylate is not a single-step process.[1][2][3][4] It requires the construction of the thiazole ring followed by precise radical functionalization. The most robust route utilizes a modified Hantzsch Thiazole Synthesis followed by Wohl-Ziegler Bromination .

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Two-stage synthetic logic transforming acyclic precursors into the functionalized thiazole core.

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (Ethyl 5-methylthiazole-2-carboxylate)

Rationale: Direct bromination of a pre-formed thiazole ring is difficult. We first build the ring with a methyl group at C5, which serves as the substrate for radical bromination.

Reagents:

-

Ethyl thiooxamate (1.0 eq)

-

2-Bromopropanal (1.1 eq) [Note: Can be generated in situ from propionaldehyde and Br₂ if commercial source is unavailable]

-

Ethanol (Absolute)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Ethyl thiooxamate (13.3 g, 100 mmol) in absolute ethanol (150 mL).

-

Addition: Add 2-Bromopropanal (15.1 g, 110 mmol) dropwise over 20 minutes at room temperature. Caution: Exothermic.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to neutralize HBr byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the Ethyl 5-methylthiazole-2-carboxylate as a solid.

Protocol B: Wohl-Ziegler Bromination (The Critical Step)

Rationale: This step requires strict anhydrous conditions to prevent hydrolysis of the bromide. Carbon tetrachloride (CCl₄) is the classic solvent, but Benzotrifluoride (PhCF₃) or Methyl Acetate are modern, safer alternatives.

Reagents:

-

Ethyl 5-methylthiazole-2-carboxylate (from Protocol A)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

-

Solvent: CCl₄ (classic) or PhCF₃ (green alternative)

Procedure:

-

Activation: In a dry flask under Argon, dissolve the methyl-thiazole precursor (10 mmol) in the chosen solvent (50 mL).

-

Reagent Addition: Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).

-

Initiation: Heat the mixture to reflux. Critical: Ensure the reaction is illuminated with a tungsten lamp if initiation is slow (radical mechanism).

-

Monitoring: Reflux for 2–4 hours. The reaction is complete when the denser NBS solid floats to the top as lighter Succinimide.

-

Filtration: Cool the mixture to 0°C to precipitate Succinimide completely. Filter rapidly through a celite pad.

-

Isolation: Concentrate the filtrate strictly <40°C to avoid thermal decomposition.

-

Result: The product, Ethyl 5-(bromomethyl)thiazole-2-carboxylate , is obtained as a lachrymatory oil. Storage: Use immediately or store at -20°C under inert gas.

Reactivity & Applications in Drug Discovery[8]

This scaffold acts as a "linchpin" in convergent synthesis. The bromomethyl group allows the thiazole headgroup to be "snapped" onto amines, phenols, or thiols.

Functionalization Logic (Graphviz Visualization)

Figure 2: Divergent synthesis pathways utilizing the electrophilic and ester functionalities.

Case Study: MrgprX2 Antagonists

Recent patent literature [1] highlights the use of this bromide to synthesize antagonists for the MrgprX2 receptor (implicated in pseudo-allergic drug reactions).

-

Workflow: The bromide is reacted with a substituted aniline or piperidine derivative.

-

Conditions: K₂CO₃ (base), DMF or Acetonitrile, 60°C.

-

Yield: Typically 70–85% for the SN2 step.

Safety & Handling (Self-Validating Protocols)

-

Lachrymator Hazard: The bromomethyl moiety makes this compound a potent lachrymator (tear gas effect). Validation: Always open vials in a functioning fume hood. If the scent of "sweet chemical burn" is detected, containment has failed.

-

Thermal Instability: Alkyl bromides on heteroaromatic rings can undergo self-alkylation (polymerization). Validation: If the oil turns dark brown/black rapidly, it has degraded. Re-purify via short silica plug before use.

References

-

Patent: Mrgprx2 antagonists for the treatment of inflammatory disorders. (2021).[5] WO2021092240A1. Google Patents. Link

- Source of NMR data and specific applic

-

Patent: Heterocyclic GLP-1 Agonists. (2022). WO2022042691A1. Google Patents. Link

- Demonstrates the use of thiazole carboxyl

-

Database: Ethyl 5-(bromomethyl)thiazole-2-carboxylate Product Page. Biosynth.[6] Link[5][7][8]

- Verific

-

Review: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[6] (2022). Molecules / NCBI. Link

- General context on thiazole pharmacophore stability and utility.

Sources

- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 866621-24-1,Methyl 3-(pyrimidin-5-yl)acrylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. guidechem.com [guidechem.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Thiazole Derivatives Utilizing Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Abstract and Forward

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2] Its prevalence is a testament to its versatile chemical nature and its ability to engage in favorable interactions with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[3][4] This guide provides a detailed exploration of Ethyl 5-(bromomethyl)thiazole-2-carboxylate, a highly versatile and reactive building block for the synthesis of novel thiazole derivatives.

The strategic value of this reagent lies in its bifunctional nature. The bromomethyl group at the C5 position serves as an excellent electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[5] Concurrently, the ethyl carboxylate group at the C2 position provides a handle for subsequent chemical modifications, such as hydrolysis and amide bond formation, enabling the rapid generation of diverse chemical libraries. This document outlines validated protocols for key synthetic transformations, explains the chemical rationale behind the procedural steps, and offers insights for troubleshooting and optimization.

The Strategic Reagent: Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Before proceeding to synthetic protocols, it is crucial to understand the properties of the starting material. This knowledge is fundamental to designing experiments, predicting reactivity, and ensuring safe handling.

| Property | Value |

| IUPAC Name | ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate[6] |

| Synonyms | Ethyl 5-(bromomethyl)thiazole-2-carboxylate[7] |

| Molecular Formula | C₇H₈BrNO₂S[6] |

| Monoisotopic Mass | 248.9459 Da[6] |

| Key Reactive Sites | 1. C5-CH₂Br : Electrophilic carbon for Sₙ2 reactions. 2. C2-COOEt : Ester group for hydrolysis/amidation. |

The primary utility of this compound stems from the high reactivity of the bromomethyl group. Bromine is an excellent leaving group, making the adjacent methylene carbon highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of various functionalities at the C5 position of the thiazole ring.

Core Synthetic Protocol: Nucleophilic Substitution Reactions

The most direct application of Ethyl 5-(bromomethyl)thiazole-2-carboxylate is in nucleophilic substitution reactions. The general workflow involves the reaction of the electrophilic bromomethyl group with a suitable nucleophile, typically in the presence of a base to neutralize the hydrogen bromide (HBr) byproduct.

Caption: General workflow for Sₙ2 substitution reactions.

Synthesis of 5-(Aminomethyl)thiazole Derivatives (N-Alkylation)

The reaction with primary or secondary amines is a fundamental method for introducing nitrogen-containing moieties, which are prevalent in pharmacologically active compounds.

Causality and Experimental Rationale:

-

Mechanism: The reaction proceeds via a classic Sₙ2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic methylene carbon, displacing the bromide ion.

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is essential. It scavenges the HBr generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product.

-

Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are ideal solvents as they are polar enough to dissolve the reactants and salts but are aprotic, which is favorable for Sₙ2 reactions.

Detailed Protocol:

-

To a solution of Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 eq) in acetonitrile (ACN, 0.1 M), add the desired amine (1.1 eq).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

-

Stir the reaction mixture vigorously at room temperature (20-25°C) for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, filter the solid K₂CO₃ and its HBr salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

| Parameter | Condition |

| Nucleophile | Primary/Secondary Amine |

| Base | K₂CO₃ or Et₃N |

| Solvent | ACN or DMF |

| Temperature | 20 - 50°C |

| Typical Yield | 75 - 95% |

Synthesis of 5-(Thiomethyl)thiazole Derivatives (S-Alkylation)

Introducing sulfur-containing linkers can significantly modulate a compound's physicochemical properties and biological activity.

Causality and Experimental Rationale:

-

Mechanism: Thiols are potent nucleophiles. To further enhance their reactivity, they are often deprotonated with a base to form the corresponding thiolate anion (RS⁻), which is an even stronger nucleophile.

-

Base: A moderately strong base like potassium carbonate is sufficient for most aliphatic thiols and thiophenols. For less acidic thiols, a stronger base like sodium hydride (NaH) may be required. When using NaH, an inert atmosphere (N₂ or Ar) is necessary to prevent reaction with atmospheric moisture.

-

Solvent: DMF is an excellent solvent for this transformation as it effectively solvates the cationic counter-ion (K⁺ or Na⁺), leaving the thiolate anion highly reactive.

Detailed Protocol:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the desired thiol (1.1 eq) in DMF (0.2 M).

-

Cool the solution to 0°C using an ice bath.

-

Add potassium carbonate (1.5 eq) portion-wise and stir for 20 minutes to generate the thiolate.

-

Add a solution of Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Condition |

| Nucleophile | Thiol (RSH) |

| Base | K₂CO₃ or NaH |

| Solvent | DMF or THF |

| Temperature | 0°C to Room Temperature |

| Typical Yield | 80 - 98% |

Synthesis of 5-(Aryloxymethyl)thiazole Ethers (O-Alkylation)

The formation of ether linkages with phenols introduces aromatic moieties that can be crucial for receptor binding and other molecular interactions.

Causality and Experimental Rationale:

-

Mechanism: Similar to S-alkylation, the reaction proceeds most efficiently by first deprotonating the phenol to form the more nucleophilic phenoxide anion (ArO⁻).

-

Base: Potassium carbonate is a common and effective base for this purpose. Cesium carbonate (Cs₂CO₃) can sometimes offer superior yields, an observation often attributed to the "cesium effect," which involves better solvation and increased reactivity of the phenoxide anion.

-

Solvent: DMF or acetone are suitable solvents. Acetone is often used with K₂CO₃, as the reaction can be run at reflux to increase the rate.

Detailed Protocol:

-

Combine the desired phenol (1.1 eq), Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 eq), and potassium carbonate (2.0 eq) in DMF (0.1 M).

-

Heat the mixture to 60°C and stir for 6-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M NaOH solution (to remove unreacted phenol), followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Condition |

| Nucleophile | Phenol (ArOH) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or Acetone |

| Temperature | 25 - 80°C |

| Typical Yield | 65 - 90% |

Secondary Derivatization: Expanding Molecular Diversity

The true power of Ethyl 5-(bromomethyl)thiazole-2-carboxylate as a building block is realized when the initial substitution product is further modified. The ethyl ester at the C2 position is a prime target for creating libraries of amides, which are among the most common functional groups in pharmaceuticals.

Caption: Workflow for ester hydrolysis and subsequent amidation.

Protocol: Saponification of the Ethyl Ester

Causality and Experimental Rationale: Saponification is the base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions and easier workups. A co-solvent system like THF/water is used to ensure the solubility of both the organic ester and the inorganic base.

-

Dissolve the 5-substituted thiazole ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 2-8 hours until TLC/LC-MS indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl. A precipitate should form.

-

Collect the solid carboxylic acid by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the product with ethyl acetate.

Protocol: Amide Bond Formation

Causality and Experimental Rationale: The carboxylic acid is activated using a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) to form a highly reactive intermediate that readily reacts with an amine to form the stable amide bond. A base like DIPEA is added to neutralize acids formed during the activation step.

-

Dissolve the thiazole-2-carboxylic acid (1.0 eq) in DMF.

-

Add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the final amide product.

Conclusion

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is an exceptionally valuable and versatile reagent for modern drug discovery and development. Its dual reactive sites allow for a modular and efficient approach to synthesizing large and diverse libraries of novel thiazole derivatives. The protocols outlined in this guide provide a robust foundation for researchers to build upon, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

-

Fabad Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 5-(bromomethyl)thiazole-2-carboxylate. Retrieved February 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Crucial Role of Ethyl 2-bromothiazole-5-carboxylate in Pharmaceutical Synthesis. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2025, August 6). The synthesis of thiazole-2- and of thiazole-5-carboxylic acid via a halogen-metal exchange reaction. Retrieved February 3, 2026, from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved February 3, 2026, from [Link]

-

Karale, B. K., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved February 3, 2026, from [Link]

-

MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

IJRPR. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2025, August 6). Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. Retrieved February 3, 2026, from [Link]

-

GSC Biological and Pharmaceutical Sciences. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved February 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved February 3, 2026, from [Link]

-

University of South Australia. (n.d.). Synthesis of 2-(Benzylthio)-4-(trifluoromethyl)thiazole-5-carboxylates using S-Benzylisothiouronium Halides as thiol equivalents. Retrieved February 3, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Ethyl 2-(bromomethyl)thiazole-5-carboxylate | 173089-24-2 | Benchchem [benchchem.com]

- 6. PubChemLite - Ethyl 5-(bromomethyl)thiazole-2-carboxylate (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 5-(bromomethyl)thiazole-2-carboxylate | CymitQuimica [cymitquimica.com]

Application Notes and Protocols: Ethyl 5-(bromomethyl)thiazole-2-carboxylate as a Versatile Alkylating Agent

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of Ethyl 5-(bromomethyl)thiazole-2-carboxylate as a potent and versatile alkylating agent. We delve into the fundamental principles governing its reactivity, present detailed, field-proven protocols for its use in nucleophilic substitution reactions, and offer insights into optimizing reaction conditions. The guide is structured to provide both a robust theoretical grounding and practical, actionable methodologies for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a cornerstone in the design of molecules targeting a wide range of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammatory conditions.[1][2][3]

Ethyl 5-(bromomethyl)thiazole-2-carboxylate emerges as a particularly valuable synthetic intermediate.[4][5] It combines the desirable thiazole core with a highly reactive bromomethyl group at the C5 position. This "benzylic-like" halide serves as a potent electrophile, enabling the facile introduction of the thiazole-2-carboxylate motif onto a wide variety of nucleophilic substrates. This strategic alkylation is a key step in the synthesis of complex molecules with potential therapeutic applications.[6]

Physicochemical Properties & Data

A clear understanding of the reagent's properties is fundamental to its effective and safe use.

| Property | Value |

| CAS Number | 960235-24-9[4][5] |

| Molecular Formula | C₇H₈BrNO₂S[4][5] |

| Molecular Weight | 250.11 g/mol [4] |

| IUPAC Name | Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate |

| Synonyms | 2-Thiazolecarboxylic acid, 5-(bromomethyl)-, ethyl ester[5] |

| Appearance | Typically an off-white to yellow solid |

The Chemistry of Alkylation: Mechanism and Reactivity

The utility of Ethyl 5-(bromomethyl)thiazole-2-carboxylate as an alkylating agent is rooted in its susceptibility to nucleophilic substitution, primarily via the SN2 mechanism.

The SN2 Pathway: A Concerted Mechanism

The carbon atom of the bromomethyl group is electron-deficient (electrophilic) due to the electron-withdrawing effects of the adjacent thiazole ring and the bromine atom. This electronic arrangement makes it an excellent target for nucleophiles. The reaction proceeds via a concerted, single-step mechanism known as the SN2 (Substitution, Nucleophilic, Bimolecular) reaction.[7][8]

Key Mechanistic Steps:

-

Backside Attack: The nucleophile (Nu⁻) approaches the electrophilic carbon atom from the side opposite to the bromine leaving group (180°).[7]

-

Transition State: A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. The carbon atom momentarily adopts a trigonal bipyramidal geometry.[7][8]

-

Leaving Group Departure: As the new bond between the nucleophile and the carbon strengthens, the carbon-bromine bond weakens and breaks, expelling the bromide ion (Br⁻).

This "benzylic-like" reactivity is enhanced compared to simple alkyl halides due to the ability of the adjacent thiazole ring to stabilize the transition state.[9][10][11]

Caption: Generalized SN2 alkylation mechanism.

Core Application: Protocol for N-Alkylation of Amines

The alkylation of primary and secondary amines is one of the most common and powerful applications of this reagent, leading to a diverse range of substituted aminothiazoles, which are prevalent in pharmacologically active compounds.[12]

Objective

To provide a standardized, reproducible protocol for the N-alkylation of a generic primary or secondary amine using Ethyl 5-(bromomethyl)thiazole-2-carboxylate.

Materials & Reagents

-

Alkylating Agent: Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 eq)

-

Nucleophile: Primary or secondary amine (1.0-1.2 eq)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Solvent: Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Work-up: Deionized Water, Ethyl Acetate (EtOAc), Brine (saturated aq. NaCl)

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Purification: Silica Gel for column chromatography

Equipment

-

Round-bottom flask with magnetic stir bar

-

Septa and needles for inert atmosphere

-

Magnetic stir plate

-

Condenser (if heating)

-

Temperature-controlled bath (ice-water or oil)

-

Standard laboratory glassware for work-up and purification

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.2 eq) and the base (e.g., K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile, ~0.1 M concentration relative to the limiting reagent) via syringe and stir the resulting suspension for 10-15 minutes at room temperature.

-

Reagent Addition: In a separate vial, dissolve Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine suspension over 5-10 minutes. For highly reactive amines, this addition is best performed at 0 °C to control exothermicity.

-

Reaction: Allow the mixture to warm to room temperature and stir. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the limiting reagent is consumed. If the reaction is sluggish, it can be gently heated to 40-60 °C.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic base and wash the solid with a small amount of Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Dilute the residue with Ethyl Acetate and deionized water. Transfer to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Hexanes and Ethyl Acetate) to afford the pure N-alkylated product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow Diagram

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. Ethyl 5-(bromomethyl)thiazole-2-carboxylate | CymitQuimica [cymitquimica.com]

- 6. Ethyl 2-(bromomethyl)thiazole-5-carboxylate | 173089-24-2 | Benchchem [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SN2 Reaction Mechanism [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of Ethyl 5-(bromomethyl)thiazole-2-carboxylate in the Synthesis of Novel Anticancer Agents

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions with biological targets have cemented its importance in the development of therapeutic agents.[1][2] In the realm of oncology, thiazole derivatives have demonstrated a remarkable breadth of activity, targeting a variety of cancer-related pathways.[3][4] Several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole core, underscoring the therapeutic potential of this heterocyclic system.[5][6] This has spurred significant research into the design and synthesis of novel thiazole-containing compounds with enhanced efficacy and selectivity.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 5-(bromomethyl)thiazole-2-carboxylate as a versatile building block for the synthesis of potential anticancer agents. We will explore its chemical reactivity, provide exemplary synthetic protocols, and discuss the biological evaluation of the resulting compounds, with a focus on their potential mechanisms of action.

Physicochemical Properties and Reactivity Profile of Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is a key intermediate, valued for its bifunctional nature. The molecule possesses two primary sites for chemical modification: the highly reactive bromomethyl group at the C5 position and the ethyl ester at the C2 position.

Table 1: Physicochemical Properties of Ethyl 5-(bromomethyl)thiazole-2-carboxylate

| Property | Value |

| CAS Number | 960235-24-9[7] |

| Molecular Formula | C₇H₈BrNO₂S[7] |

| Molecular Weight | 250.11 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) |

The primary utility of this reagent in anticancer drug synthesis lies in the reactivity of the bromomethyl group. This benzylic-like bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse chemical functionalities, a crucial step in building a library of compounds for structure-activity relationship (SAR) studies.

Synthetic Applications in Anticancer Drug Development

The strategic derivatization of Ethyl 5-(bromomethyl)thiazole-2-carboxylate allows for the exploration of various chemical spaces to identify potent and selective anticancer compounds. Below are detailed protocols for the synthesis of two classes of derivatives: aminomethyl and thiomethyl thiazoles, which are common motifs in bioactive molecules.

Protocol 1: Synthesis of Ethyl 5-((Arylamino)methyl)thiazole-2-carboxylate Derivatives

This protocol details a general procedure for the nucleophilic substitution of the bromide with various aromatic amines. The resulting secondary amine linkage is a common feature in many kinase inhibitors.

Experimental Workflow:

Caption: General workflow for the synthesis of Ethyl 5-((arylamino)methyl)thiazole-2-carboxylate derivatives.

Materials and Reagents:

-

Ethyl 5-(bromomethyl)thiazole-2-carboxylate

-

Substituted anilines (e.g., 4-methoxyaniline, 4-chloroaniline)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a solution of Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 mmol) in anhydrous DMF (10 mL), add the desired substituted aniline (1.1 mmol).

-

Add potassium carbonate (2.0 mmol) to the reaction mixture.

-

Stir the mixture at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 5-((arylamino)methyl)thiazole-2-carboxylate derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

-

Solvent: Anhydrous DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the inorganic base.

-

Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the aniline nucleophile without causing unwanted side reactions.

-

Temperature: A moderate temperature of 60 °C provides enough energy to overcome the activation barrier of the reaction without leading to decomposition of the starting materials or products.

Protocol 2: Synthesis of Ethyl 5-((Arylthio)methyl)thiazole-2-carboxylate Derivatives

This protocol outlines the synthesis of thioether derivatives, which can act as important pharmacophores in various anticancer agents.

Experimental Workflow:

Caption: General workflow for the synthesis of Ethyl 5-((arylthio)methyl)thiazole-2-carboxylate derivatives.

Materials and Reagents:

-

Ethyl 5-(bromomethyl)thiazole-2-carboxylate

-

Substituted thiophenols (e.g., 4-methylthiophenol, 4-fluorothiophenol)

-

Anhydrous Acetone

-

Potassium carbonate (K₂CO₃)

-

Ethanol (for recrystallization)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 mmol) and the substituted thiophenol (1.1 mmol) in anhydrous acetone (15 mL).

-

Add potassium carbonate (2.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, filter off the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure Ethyl 5-((arylthio)methyl)thiazole-2-carboxylate derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

-

Solvent: Acetone is a suitable solvent for this Sₙ2 reaction, as it is polar aprotic and effectively dissolves the reactants.

-

Base: Potassium carbonate is used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

-

Temperature: The reaction proceeds efficiently at room temperature due to the high reactivity of the bromomethyl group and the strong nucleophilicity of the thiophenolate.

Biological Evaluation and Potential Mechanisms of Action

The synthesized thiazole derivatives can be screened for their anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Table 2: Exemplary Anticancer Activity of Thiazole Derivatives against Various Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)

| Compound | Modification on Thiazole Ring | Cancer Cell Line | IC₅₀ (µM) |

| Derivative A1 | -CH₂-NH-(4-methoxyphenyl) | MCF-7 (Breast) | 5.2 |

| Derivative A2 | -CH₂-NH-(4-chlorophenyl) | HCT-116 (Colon) | 8.7 |

| Derivative B1 | -CH₂-S-(4-methylphenyl) | HepG2 (Liver) | 3.9 |

| Derivative B2 | -CH₂-S-(4-fluorophenyl) | A549 (Lung) | 6.5 |

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.8 |

The mechanism of action of these novel thiazole derivatives can be further investigated by exploring their effects on key cancer-related signaling pathways. Thiazole-based compounds have been reported to inhibit various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis.[8][9][10] Another common target for thiazole derivatives is tubulin polymerization; disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[11][12][13][14]

Potential Signaling Pathway Targeted by Thiazole Derivatives:

Caption: Inhibition of the VEGFR-2 signaling pathway by a synthesized thiazole derivative.

Further mechanistic studies could involve cell cycle analysis by flow cytometry to determine if the compounds induce arrest at a specific phase, and apoptosis assays (e.g., Annexin V/PI staining) to confirm the induction of programmed cell death.[8]

Conclusion and Future Perspectives

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is a highly valuable and versatile starting material for the synthesis of novel thiazole-based anticancer agents. The protocols outlined in this application note provide a solid foundation for the generation of compound libraries with diverse functionalities. The subsequent biological evaluation of these compounds can lead to the identification of lead candidates with potent and selective anticancer activity. Future work should focus on optimizing the identified lead compounds through further SAR studies to improve their pharmacological properties and to elucidate their precise molecular mechanisms of action. The continued exploration of the chemical space around the thiazole scaffold holds great promise for the development of the next generation of targeted cancer therapies.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). Hindawi. Retrieved from [Link]

-

Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PLOS ONE. Retrieved from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2024). EXCLI Journal. Retrieved from [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Scientific Reports. Retrieved from [Link]

-

Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Dovepress. Retrieved from [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Study On Synthesis And Anti-CML Activity Of 2-Aminoxazole And 2-Aminothiazole Dasatinib Derivatives. (2018). Globe Thesis. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2017). RSC Advances. Retrieved from [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Retrieved from [Link]

-

Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). ResearchGate. Retrieved from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]

-

Design and Synthesis of Novel Dasatinib Analogues. (2016). Asian Journal of Chemistry. Retrieved from [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved from [Link]

-

Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Drug Design, Development and Therapy. Retrieved from [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). Frontiers in Chemistry. Retrieved from [Link]

-

Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). MDPI. Retrieved from [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]

-

Dasatinib-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). RSC Advances. Retrieved from [Link]

-

Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). Molecules. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

"Ethyl 5-(bromomethyl)thiazole-2-carboxylate" in agrochemical synthesis

Executive Summary

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS: 960235-24-9) represents a critical "bifunctional scaffold" in modern agrochemical discovery, particularly for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel neonicotinoid mimics.[1] Its structural uniqueness lies in the orthogonality of its reactive centers: an electrophilic bromomethyl group at the C5 position (ideal for

This guide details the strategic application of this intermediate to generate high-value fungicidal libraries, focusing on the "Tail-to-Head" synthetic logic that maximizes yield and minimizes side reactions.

Part 1: Chemical Utility & Strategic Logic

The Bifunctional Advantage

In rational agrochemical design, this molecule serves as a linchpin.[2]

-

The C5-Bromomethyl "Anchor": This is a highly reactive electrophile.[1] In SDHI design, this position often anchors the "lipophilic tail" (e.g., aryl ethers, amines, or thioethers) required to occupy the hydrophobic pocket of the target enzyme.[2]

-

The C2-Ester "Warhead Precursor": The ethyl ester is a masked carboxylic acid. Once the tail is attached at C5, the ester is hydrolyzed and converted into an amide (the "warhead"), which forms critical hydrogen bonds with the succinate dehydrogenase enzyme (Complex II).

Reactivity Profile & Handling

-

Lachrymator Hazard: Like most

-haloalkyl heterocycles, this compound is a potent lachrymator.[1] All transfers must occur in a fume hood.[1][2] -

Moisture Sensitivity: The C-Br bond is susceptible to hydrolysis to the alcohol (hydroxymethyl) if stored in wet solvents, particularly in the presence of bases. Anhydrous conditions are non-negotiable.

Part 2: Divergent Synthesis Workflow (Visualization)

The following diagram illustrates the "Tail-First" strategy, which is preferred to avoid chemoselectivity issues during the amide coupling stage.

Figure 1: The "Tail-First" synthetic workflow.[1] This route prevents interference between the reactive bromide and the coupling reagents used in the amide formation step.

Part 3: Detailed Experimental Protocols

Protocol A: C5-Functionalization via Nucleophilic Substitution

Objective: To attach a lipophilic aryl-amine tail to the C5 position.[1]

Reagents:

-

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 equiv)[1]

-

Substituted Aniline or Phenol (1.1 equiv)[1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv)[1][2]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

and the nucleophile (e.g., 4-fluoroaniline) in anhydrous MeCN under an Argon atmosphere. -

Addition: Cool the mixture to 0°C. Add Ethyl 5-(bromomethyl)thiazole-2-carboxylate dropwise as a solution in MeCN. Note: Slow addition prevents dimerization.[1][2]

-

Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material spot (

) should disappear.[1] -

Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over

.[1][2] Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Criteria:

-

¹H NMR: Disappearance of the

singlet (

Protocol B: Ester Hydrolysis to Carboxylic Acid

Objective: To reveal the carboxylic acid for amide coupling.

Reagents:

-

Intermediate A (from Protocol A)[1]

-

Lithium Hydroxide Monohydrate (

) (2.5 equiv)[1] -

Solvent: THF:Water (3:1 ratio)[1]

Procedure:

-

Add

dissolved in the minimum amount of water.[1][2] -

Stir vigorously at RT for 2 hours.

-

Acidification: Carefully acidify the reaction mixture to pH 3–4 using 1N HCl. Caution: Do not go below pH 2 to avoid protonation of the thiazole nitrogen or cleavage of sensitive ether tails.

-

Isolation: The carboxylic acid often precipitates.[1][2] Filter and wash with cold water.[1][2] If no precipitate forms, extract with EtOAc.[1][2]

Part 4: Data Summary & Troubleshooting

Table 1: Optimization of C5-Alkylation Conditions

| Solvent | Base | Temperature | Yield (%) | Notes |

| MeCN | RT | 88% | Optimal balance of solubility and rate. | |

| DMF | 0°C | 65% | Significant hydrolysis byproducts observed.[1] | |

| Acetone | Reflux | 72% | Higher impurities; thermal degradation of bromide.[1][2] | |

| DCM | RT | 45% | Slow reaction; incomplete conversion. |

Troubleshooting Guide:

-

Issue: Low yield in Protocol A.

-

Issue: "Sticky" product in Protocol B.

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 49757954, Ethyl 5-(bromomethyl)thiazole-2-carboxylate. Retrieved from [Link][1]

-

Zhang, H., et al. (2018).[1][2] Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. Retrieved from [Link]

-

Reddy, P., et al. (2025).[1][2] Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Wang, Z., et al. (2020).[1][2][4] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (MDPI).[1] Retrieved from [Link][1]

Sources

- 1. PubChemLite - Ethyl 5-(bromomethyl)thiazole-2-carboxylate (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 2. JP6974331B2 - Compounds, compositions and methods - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

Strategic Synthesis of Thioether Derivatives via Nucleophilic Substitution of Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Abstract & Scope

This technical guide details the protocol for synthesizing thioether (sulfide) derivatives from Ethyl 5-(bromomethyl)thiazole-2-carboxylate . This scaffold is a critical intermediate in the synthesis of HIV protease inhibitors (e.g., Ritonavir analogs) and broad-spectrum antiviral agents. The transformation relies on a chemoselective

Strategic Analysis: Reactivity & Chemoselectivity

The Electrophile: 5-(Bromomethyl)thiazole

The starting material features two reactive centers:

-

C5-Bromomethyl Group: This is the primary electrophile. The thiazole ring acts similarly to a pyridine ring, withdrawing electron density. This makes the C5-methylene highly electrophilic, facilitating rapid

reactions even with weak nucleophiles. -

C2-Ethyl Ester: This group is susceptible to hydrolysis (to the acid) or transesterification.

-

Critical Control Point: To prevent ester degradation, anhydrous conditions and non-nucleophilic bases are required. Strong alkoxide bases (e.g., NaOEt, NaOMe) must be avoided to prevent transesterification.

-

The Nucleophile: Thiols

Thiols (

-

pK_a Consideration: Typical alkyl thiols have a

of ~10-11; aryl thiols ~6-7. -

Base Selection: Weak inorganic bases like Potassium Carbonate (

) are ideal. They are sufficiently basic to deprotonate the thiol but kinetically slow to attack the ester, especially in heterogeneous mixtures.

Mechanistic Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Figure 1: Mechanistic pathway for the thioether formation.[1] The base generates the active thiolate species, which attacks the methylene carbon of the thiazole.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 250 mg of bromide) Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).

Reagents:

-

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 equiv)[2]

-

Thiol (

) (1.1 equiv) -

Potassium Carbonate (

), anhydrous, powdered (1.5 - 2.0 equiv) -

Solvent: DMF (5 mL per mmol)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Thiol Activation: Add the Thiol (1.1 mmol) and anhydrous DMF (3 mL) to the flask. Add powdered

(1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate.-

Note: If using an aryl thiol (e.g., thiophenol), the solution may turn yellow upon deprotonation.

-

-

Substrate Addition: Dissolve Ethyl 5-(bromomethyl)thiazole-2-carboxylate (1.0 mmol) in the remaining DMF (2 mL). Add this solution dropwise to the reaction mixture over 5 minutes.

-

Why: Dropwise addition prevents high local concentrations of the electrophile, minimizing side reactions.

-

-

Reaction: Stir the mixture at RT.

-

Monitoring: Check by TLC (Hexanes:EtOAc 4:1) or LC-MS after 1 hour. The bromide starting material (

) should disappear; the product is typically more polar. -

Duration: Most reactions complete within 1-3 hours. If sluggish, heat to

.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash with Water (

) to remove DMF and inorganic salts. -

Wash with Brine (

). -

Dry the organic layer over anhydrous

. Filter and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

Optimization Matrix

Use the table below to select conditions based on your specific thiol substrate.

| Thiol Type | Base | Solvent | Temp | Expected Yield | Notes |

| Alkyl Thiol (e.g., Ethanethiol) | DMF | RT | 85-95% | Highly nucleophilic; fast reaction. | |

| Aryl Thiol (e.g., Thiophenol) | MeCN | 80-90% | Less nucleophilic; mild heat helps. | ||

| Heterocyclic Thiol | DMF | RT | 75-85% | Cesium effect enhances solubility. | |

| Volatile Thiol | DIPEA | DCM | 70-80% | Use organic base to avoid evaporation issues. |

Workflow & Decision Tree

Figure 2: Operational workflow for reaction monitoring and troubleshooting.